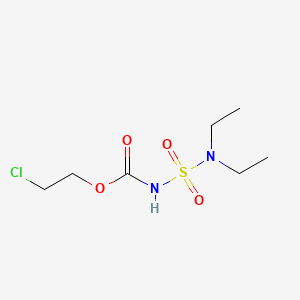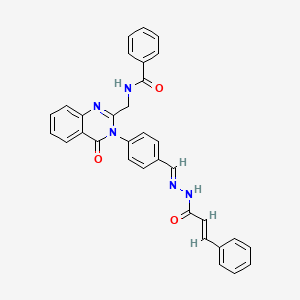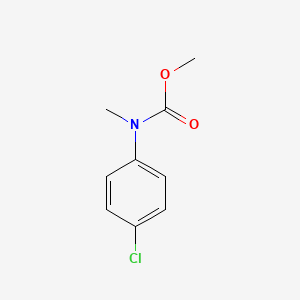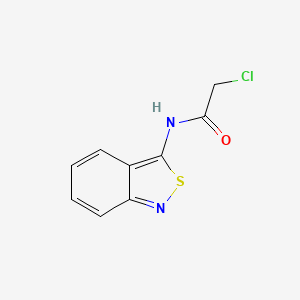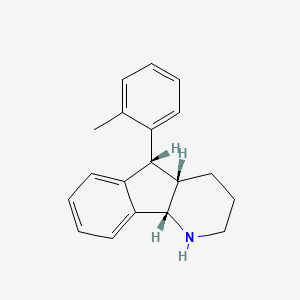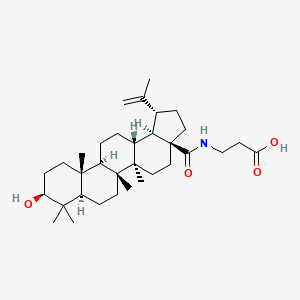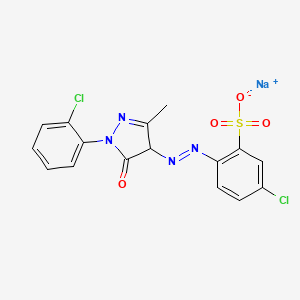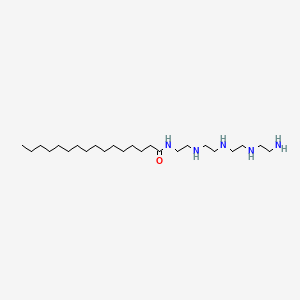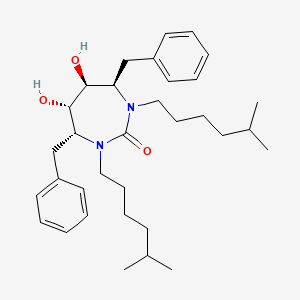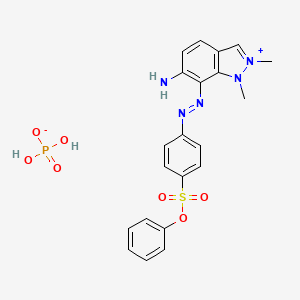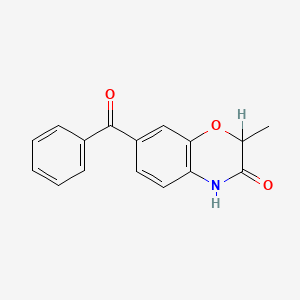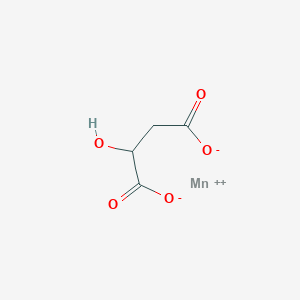
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety, an aminocarbonyl group, and a 4-chlorophenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester typically involves the esterification of benzoic acid with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The aminocarbonyl group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminocarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester exerts its effects involves interactions with specific molecular targets. The ester and aminocarbonyl groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The chlorophenyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-chlorophenyl ester: Lacks the aminocarbonyl group, making it less versatile in certain reactions.
Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester: Similar structure but without the chlorine atom, which may affect its reactivity and applications.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-chlorophenyl ester is unique due to the presence of both the aminocarbonyl and chlorophenyl groups
Properties
CAS No. |
88599-62-6 |
|---|---|
Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-9-5-7-10(8-6-9)19-13(17)11-3-1-2-4-12(11)20-14(16)18/h1-8H,(H2,16,18) |
InChI Key |
SYIFAVZVJRMWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


